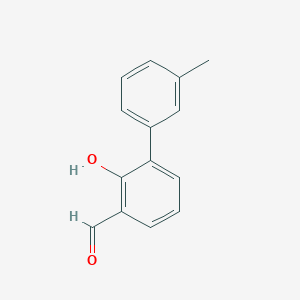
2-Formyl-6-(3-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-6-(3-methylphenyl)phenol, 95% (2F6MPP) is an organic compound with the molecular formula C10H10O2. It is a white, crystalline solid with a slightly bitter taste. 2F6MPP is an important intermediate in the synthesis of various organic compounds and has a wide range of applications in the pharmaceutical, agricultural, and industrial sectors.
Mécanisme D'action
2-Formyl-6-(3-methylphenyl)phenol, 95% is an aldehyde, which means that it can form a covalent bond with an amine group. This covalent bond can then be broken by the action of an enzyme, resulting in the release of the aldehyde and the formation of a new product. This process is known as an aldol condensation reaction and is the basis for many biochemical and physiological processes.
Biochemical and Physiological Effects
2-Formyl-6-(3-methylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain fungi, as well as to act as an antioxidant. Additionally, 2-Formyl-6-(3-methylphenyl)phenol, 95% has been found to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Formyl-6-(3-methylphenyl)phenol, 95% in lab experiments include its low cost, easy availability, and low toxicity. Additionally, it is a relatively simple compound to synthesize and is stable in both aqueous and organic solvents. However, 2-Formyl-6-(3-methylphenyl)phenol, 95% is also a relatively volatile compound, which means that it can be difficult to store and handle in the laboratory.
Orientations Futures
The potential future applications of 2-Formyl-6-(3-methylphenyl)phenol, 95% include its use in the development of new drugs, the synthesis of new organic compounds, and the study of enzyme mechanisms. Additionally, 2-Formyl-6-(3-methylphenyl)phenol, 95% could be used to study the structure and function of proteins, as well as for the development of new catalysts for chemical reactions. Furthermore, 2-Formyl-6-(3-methylphenyl)phenol, 95% could be used to study the effects of environmental pollutants on biochemical processes. Finally, 2-Formyl-6-(3-methylphenyl)phenol, 95% could be used to study the effects of dietary supplements on the human body.
Méthodes De Synthèse
2-Formyl-6-(3-methylphenyl)phenol, 95% can be synthesized by the reaction of 3-methylphenol with formaldehyde in the presence of a base catalyst. The reaction proceeds through the formation of an aldol condensation product, which is then hydrolyzed to yield 2-Formyl-6-(3-methylphenyl)phenol, 95%. The reaction can be carried out in either aqueous or organic solvents, depending on the desired product.
Applications De Recherche Scientifique
2-Formyl-6-(3-methylphenyl)phenol, 95% has been used in various scientific research applications, including the synthesis of organic compounds and the study of enzyme mechanisms. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. Additionally, 2-Formyl-6-(3-methylphenyl)phenol, 95% has been used in the study of the structure and function of proteins, as well as in the development of new drugs.
Propriétés
IUPAC Name |
2-hydroxy-3-(3-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-4-2-5-11(8-10)13-7-3-6-12(9-15)14(13)16/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZJYXXTLGDFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626371 |
Source


|
| Record name | 2-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(3-methylphenyl)phenol | |
CAS RN |
1261907-06-5 |
Source


|
| Record name | 2-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6325254.png)

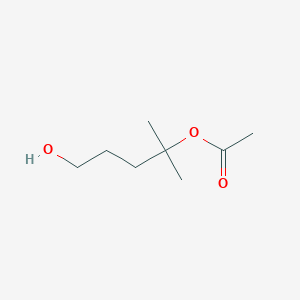
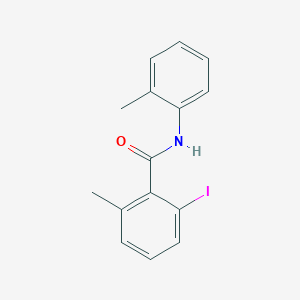
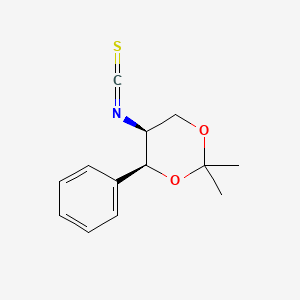
![3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine](/img/structure/B6325282.png)
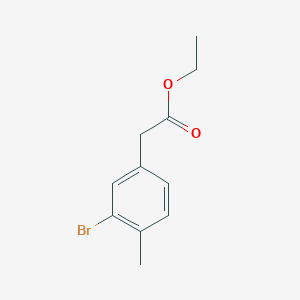
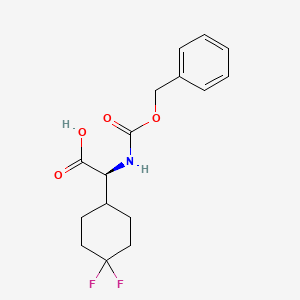
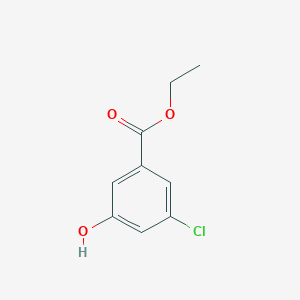
![[2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol](/img/structure/B6325309.png)



